molecular formula C16H18BrNO4S B2988933 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide CAS No. 2034318-49-3

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2988933
CAS No.: 2034318-49-3
M. Wt: 400.29
InChI Key: WIALOKSIFZGHPY-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18BrNO4S and its molecular weight is 400.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonamide derivatives . Further experimental studies are needed to identify the specific targets.

Mode of Action

Based on its structural similarity to other benzenesulfonamide derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . The bromine atom could potentially enhance the compound’s reactivity, enabling it to form covalent bonds with its targets .

Biochemical Pathways

Benzenesulfonamide derivatives are known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism . The compound’s effects on these pathways would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

The presence of the benzenesulfonamide moiety could potentially enhance the compound’s water solubility, which might influence its absorption and distribution . The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and their roles in cellular processes. Given the lack of specific information, it’s difficult to predict the exact effects of this compound. Based on its structural similarity to other benzenesulfonamide derivatives, it might have potential therapeutic effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment . For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interaction with its targets.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-22-12-16(19,13-7-3-2-4-8-13)11-18-23(20,21)15-10-6-5-9-14(15)17/h2-10,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIALOKSIFZGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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